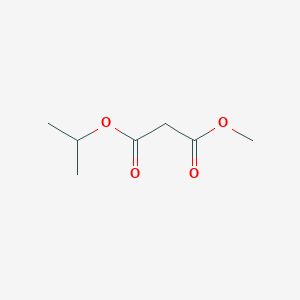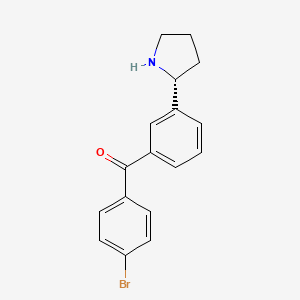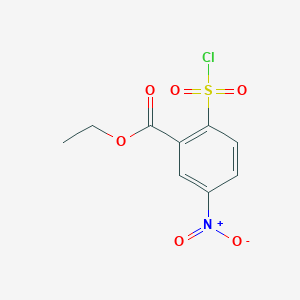
Methyl propan-2-yl propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl methyl malonate is an organic compound belonging to the class of malonic esters. These esters are derivatives of malonic acid and are characterized by the presence of two ester groups attached to a central carbon atom. Isopropyl methyl malonate is used in various chemical syntheses due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl methyl malonate typically involves the esterification of malonic acid with isopropyl alcohol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of isopropyl methyl malonate follows similar principles but is optimized for higher yields and purity. The process involves continuous esterification in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl methyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base like sodium ethoxide.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields malonic acid and the corresponding alcohols.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat, typically around 100-150°C.
Major Products:
Alkylation: Substituted malonic esters.
Hydrolysis: Malonic acid, isopropyl alcohol, and methanol.
Decarboxylation: Substituted acetic acids.
Applications De Recherche Scientifique
Isopropyl methyl malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted acetic acids and other derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isopropyl methyl malonate in chemical reactions involves the formation of enolate ions. These ions are highly reactive nucleophiles that can undergo various substitution and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Diethyl Malonate: Another malonic ester with similar reactivity but different ester groups.
Dimethyl Malonate: Similar to isopropyl methyl malonate but with two methyl ester groups.
Ethyl Methyl Malonate: Contains one ethyl and one methyl ester group.
Uniqueness: Isopropyl methyl malonate is unique due to the presence of both isopropyl and methyl ester groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
63877-42-9 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-O-methyl 3-O-propan-2-yl propanedioate |
InChI |
InChI=1S/C7H12O4/c1-5(2)11-7(9)4-6(8)10-3/h5H,4H2,1-3H3 |
Clé InChI |
WVMXPRWVUFCGTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
![5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)



![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
